2-[(2-furylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 381182-95-2
Cat. No.: VC15613142
Molecular Formula: C20H18N4O3S2
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 381182-95-2 |
|---|---|
| Molecular Formula | C20H18N4O3S2 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C20H18N4O3S2/c1-2-8-24-19(26)15(29-20(24)28)11-14-17(21-12-13-6-5-10-27-13)22-16-7-3-4-9-23(16)18(14)25/h3-7,9-11,21H,2,8,12H2,1H3/b15-11- |
| Standard InChI Key | HLUYVOOWZPUTLO-PTNGSMBKSA-N |
| Isomeric SMILES | CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S |
| Canonical SMILES | CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S |
Introduction
2-[(2-furylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a unique structural composition. It features a pyrido[1,2-a]pyrimidin core, a furylmethyl amino group, and a thiazolidin derivative. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of 2-[(2-furylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. These steps may include the formation of the pyrido[1,2-a]pyrimidin core and the attachment of the furylmethyl amino and thiazolidin moieties. The chemical reactivity of this compound can be attributed to its functional groups, particularly the thiazolidin and pyrimidin moieties, which can participate in various chemical reactions such as nucleophilic substitutions and additions.
Synthesis Steps Overview
-
Formation of the Pyrido[1,2-a]pyrimidin Core: This involves the condensation of appropriate starting materials to form the fused ring system.
-
Introduction of the Furylmethyl Amino Group: This step typically involves a nucleophilic substitution reaction where the furylmethyl amine is attached to the pyrido[1,2-a]pyrimidin core.
-
Attachment of the Thiazolidin Derivative: This involves the formation of the thiazolidin ring and its subsequent attachment to the pyrido[1,2-a]pyrimidin core.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds similar to 2-[(2-furylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit various biological activities. These activities may include antimicrobial, antiviral, and anticancer properties due to the presence of the furyl and pyrimidine rings, which are known for their diverse biological profiles.
Biological Activity Comparison Table
| Compound Type | Biological Activity | Unique Characteristics |
|---|---|---|
| Thiazolidinediones | Antidiabetic | Insulin sensitizers |
| Pyrimidine Derivatives | Antiviral, Anticancer | Diverse mechanisms |
| Furyl Compounds | Antimicrobial | Varied biological profiles |
Interaction Studies and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of 2-[(2-furylmethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is crucial for its potential applications. These studies involve examining how the compound interacts with biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume